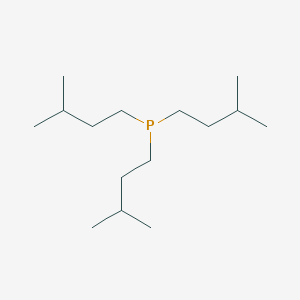
Triisoamylphosphine,tech.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triisoamylphosphine,tech. is a tertiary phosphine compound with the molecular formula C15H33P . It is known for its role as a ligand in coordination chemistry and its applications in various chemical reactions. This compound is characterized by its three isoamyl groups attached to a central phosphorus atom, making it a versatile reagent in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triisoamylphosphine typically involves the reaction of isoamyl chloride with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like sodium or potassium. The reaction proceeds through nucleophilic substitution, where the isoamyl groups replace the halides on the phosphorus atom. The general reaction can be represented as follows:
3C5H11Cl+PCl3+3Na→P(C5H11)3+3NaCl
Industrial Production Methods
In industrial settings, the production of triisoamylphosphine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product.
化学反应分析
Types of Reactions
Triisoamylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triisoamylphosphine oxide.
Reduction: Reduction of triisoamylphosphine oxide back to triisoamylphosphine.
Substitution: It can participate in substitution reactions, where the isoamyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Triisoamylphosphine oxide.
Reduction: Regeneration of triisoamylphosphine.
Substitution: Various substituted phosphines depending on the reagents used.
科学研究应用
Triisoamylphosphine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential as a drug delivery agent and its role in medicinal chemistry.
Industry: Employed in the production of fine chemicals and as a stabilizer in polymerization processes.
作用机制
The mechanism of action of triisoamylphosphine involves its ability to donate electron density to metal centers, forming stable complexes. This electron donation facilitates various catalytic processes, enhancing reaction rates and selectivity. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
相似化合物的比较
Similar Compounds
Trioctylphosphine: Similar in structure but with octyl groups instead of isoamyl groups.
Tributylphosphine: Contains butyl groups and is used in similar applications.
Triphenylphosphine: Contains phenyl groups and is widely used in organic synthesis.
Uniqueness
Triisoamylphosphine is unique due to its specific steric and electronic properties imparted by the isoamyl groups. These properties make it particularly effective in certain catalytic processes where other phosphines may not perform as well. Its ability to form stable complexes with a variety of metal centers also sets it apart from other similar compounds.
属性
分子式 |
C15H33P |
|---|---|
分子量 |
244.40 g/mol |
IUPAC 名称 |
tris(3-methylbutyl)phosphane |
InChI |
InChI=1S/C15H33P/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
InChI 键 |
LAIHWQOLDGBKFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCP(CCC(C)C)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


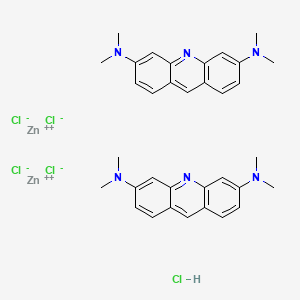
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)

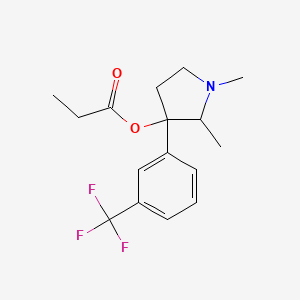
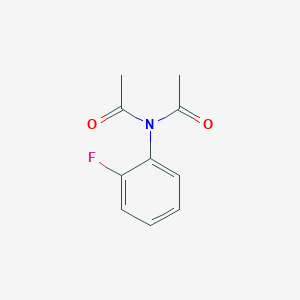
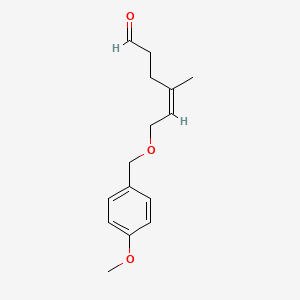


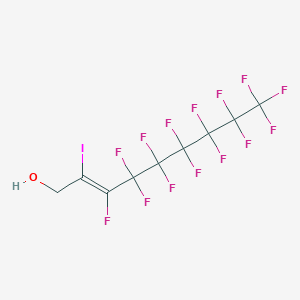
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
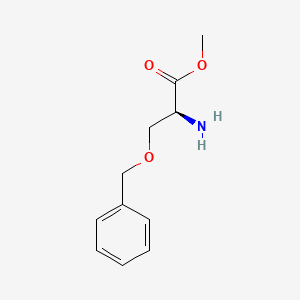
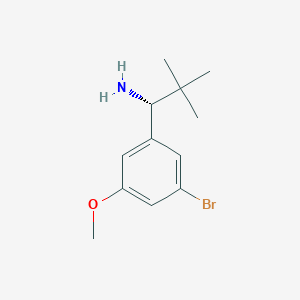
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)

